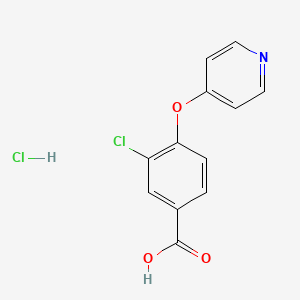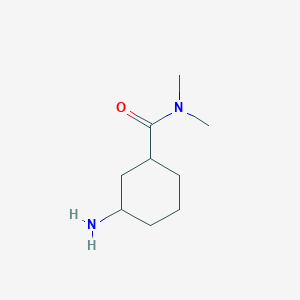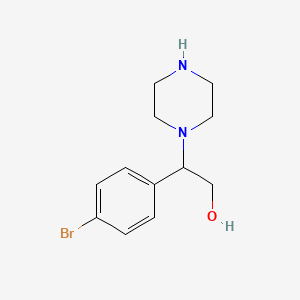![molecular formula C6H15NOS B1525496 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol CAS No. 1183574-06-2](/img/structure/B1525496.png)
1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol
Descripción general
Descripción
“1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol” is a chemical compound with the molecular formula C6H15NOS . It is also known as "2-Propanol, 1-[(2-aminoethyl)thio]-2-methyl-" .
Molecular Structure Analysis
The molecular weight of “1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol” is 149.25 . The compound has a ChemSpider ID of 26055185 .Aplicaciones Científicas De Investigación
1. Antiulcer Agent Development
A study by Sahoo and Subudhi (2014) involved the synthesis of compounds related to 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol, exploring their potential as antiulcer agents. These compounds were evaluated using in vivo models and in vitro experiments to understand their antiulcer action, highlighting the compound's potential in medical research (Sahoo & Subudhi, 2014).
2. Biofuel Production
Bastian et al. (2011) discussed the use of 2-methylpropan-1-ol, a compound structurally similar to 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol, in biofuel production. The study focused on engineering enzymes for efficient biofuel production under anaerobic conditions, demonstrating the compound's relevance in sustainable energy research (Bastian et al., 2011).
3. Antimalarial Activity
Research by Robin et al. (2007) synthesized a series of 1-aminopropan-2-ols, which are chemically related to the compound . These were tested against malaria parasites, showing significant antimalarial activities. This highlights the compound's potential in developing new antimalarial drugs (Robin et al., 2007).
4. Biological Sulfonium Compound Research
Fontecave, Atta, and Mulliez (2004) studied S-adenosylmethionine, a biological sulfonium compound that is chemically related to 1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol. This research is significant in understanding the role of sulfonium compounds in various biological processes, including their role as a methyl donor (Fontecave, Atta, & Mulliez, 2004).
5. Novel Boracycles Synthesis
A study by Baum, Goldberg, and Srebnik (2006) involved the synthesis of novel boracycles using 2-amino-2-methylpropan-1-ol, which is structurally similar to the target compound. This research contributes to the field of organometallic chemistry and the development of new chemical compounds (Baum, Goldberg, & Srebnik, 2006).
Propiedades
IUPAC Name |
1-(2-aminoethylsulfanyl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c1-6(2,8)5-9-4-3-7/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQPMIJLEAOKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



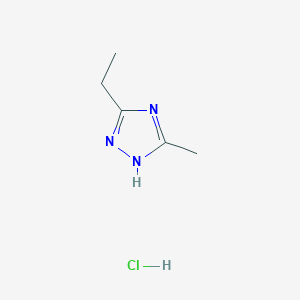
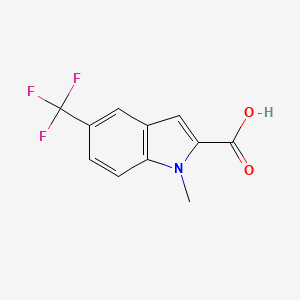
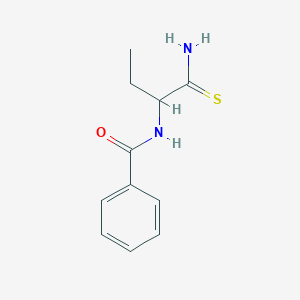

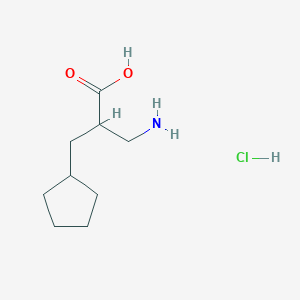
![4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one](/img/structure/B1525421.png)
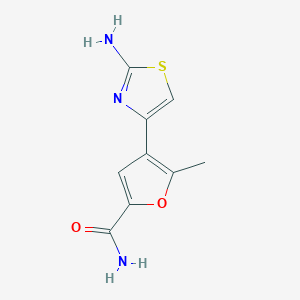
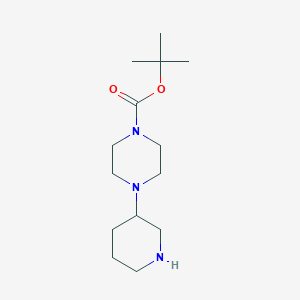
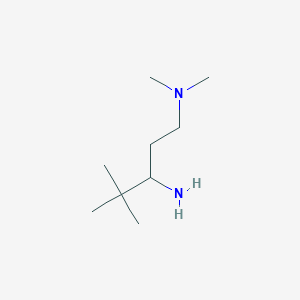
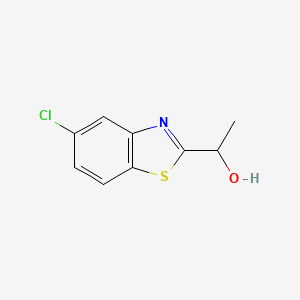
![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)
